molecular formula C14H12ClFN4O2S2 B2718649 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1448047-63-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2718649
CAS No.: 1448047-63-9
M. Wt: 386.84
InChI Key: WXHMGTKCOUMIJG-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of pyrazole, thiazole, and benzenesulfonamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling of Pyrazole and Thiazole: The pyrazole and thiazole rings are then coupled using a suitable linker, such as a bromoethyl group, under basic conditions.

    Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzenesulfonamide
  • N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-chlorobenzenesulfonamide
  • N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzenesulfonamide moiety, which may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O2S2/c15-12-8-11(2-3-13(12)16)24(21,22)18-6-4-10-9-23-14(19-10)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMGTKCOUMIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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